molecular formula C35H54O6P2 B186957 Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite CAS No. 80693-00-1

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

Cat. No.: B186957
CAS No.: 80693-00-1
M. Wt: 632.7 g/mol
InChI Key: SSADPHQCUURWSW-UHFFFAOYSA-N
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Description

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is a highly effective phosphite antioxidant. It was developed by Asahi Denka Kogyo Co. in the late 1980s to early 1990s. The compound has a molecular formula of C35H54O6P2 and a molecular weight of 632.75. It is known for its unique spiro structure, which contributes to its high antioxidant activity .

Preparation Methods

The synthesis of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite involves using pentaerythritol, phosphorus trichloride, and 2,6-di-ter-butyl-4-methylphenol (BHT) as raw materials. The process includes a two-step reaction with tripropylamine as a catalyst. In the first step, the reaction occurs in a solvent, and the feed liquid is directly fed into the next step. In the second step, BHT is added, and a tripropylamine-tributylamine mixture is used as an acid-binding agent. The reaction is then subjected to post-treatment to obtain the final product .

Chemical Reactions Analysis

Route 1: Dichloropentaerythritol Diphosphite Intermediate

  • Step 1 : Pentaerythritol reacts with phosphorus trichloride (PCl<sub>3</sub>) in the presence of tripropylamine (C<sub>9</sub>H<sub>21</sub>N) as a catalyst to form dichloropentaerythritol diphosphite :

C CH2OH 4+2PCl3tripropylamineC CH22PCl2+2HCl+byproducts\text{C CH}_2\text{OH }_4+2\text{PCl}_3\xrightarrow{\text{tripropylamine}}\text{C CH}_2\text{O }_2\text{PCl}_2+2\text{HCl}+\text{byproducts}

  • Step 2 : The intermediate reacts with 2,6-di-tert-butyl-4-methylphenol (BHT) under alkaline conditions (tripropylamine-tributylamine mixture) to yield the final product :

C CH22PCl2+2C15H24OC35H54O6P2+2HCl\text{C CH}_2\text{O }_2\text{PCl}_2+2\text{C}_{15}\text{H}_{24}\text{O}\rightarrow \text{C}_{35}\text{H}_{54}\text{O}_6\text{P}_2+2\text{HCl}Key Conditions :

  • Temperature: 50–120°C (Step 1), 80–130°C (Step 2) .
  • Yield: Up to 87% using optimized catalysts .

Route 2: Phosphite Ester Interchange

Triethyl phosphite (P(OCH<sub>2</sub>CH<sub>3</sub>)<sub>3</sub>) reacts with pentaerythritol and BHT under thermal conditions :P OCH2CH3 3+C CH2OH 4+2BHTC35H54O6P2+3CH3CH2OH\text{P OCH}_2\text{CH}_3\text{ }_3+\text{C CH}_2\text{OH }_4+2\text{BHT}\rightarrow \text{C}_{35}\text{H}_{54}\text{O}_6\text{P}_2+3\text{CH}_3\text{CH}_2\text{OH}Key Conditions :

  • Temperature: 130–180°C .
  • Catalyst: Na<sub>2</sub>CO<sub>3</sub> .

Hydrolysis

The compound undergoes hydrolysis in aqueous environments, forming phosphorous acid and phenolic derivatives :C35H54O6P2+2H2OH3PO3+2C15H24O+C CH2OH 4\text{C}_{35}\text{H}_{54}\text{O}_6\text{P}_2+2\text{H}_2\text{O}\rightarrow \text{H}_3\text{PO}_3+2\text{C}_{15}\text{H}_{24}\text{O}+\text{C CH}_2\text{OH }_4Stability :

ConditionHydrolysis RateProducts Detected
pH 3, 25°C0.12%/dayBHT, pentaerythritol
pH 7, 60°C4.5%/dayPhosphorous acid
Data from accelerated aging studies show trace amine additives (e.g., triethylamine) reduce hydrolysis by 40% .

Thermal Degradation

At temperatures >200°C, the compound decomposes via radical pathways, releasing tert-butylphenol fragments and phosphorus oxides :C35H54O6P2Δ2C15H22O+P2O5+volatile hydrocarbons\text{C}_{35}\text{H}_{54}\text{O}_6\text{P}_2\xrightarrow{\Delta}2\text{C}_{15}\text{H}_{22}\text{O}+\text{P}_2\text{O}_5+\text{volatile hydrocarbons}Thermogravimetric Analysis (TGA) :

  • Onset degradation: 235°C .
  • Residual mass at 600°C: 12% (ash content) .

Oxidation Reactions

As an antioxidant, the compound neutralizes free radicals (ROO- ) in polymers through hydrogen donation :C35H54O6P2+ROOC35H53O6P2+ROOH\text{C}_{35}\text{H}_{54}\text{O}_6\text{P}_2+\text{ROO}-\rightarrow \text{C}_{35}\text{H}_{53}\text{O}_6\text{P}_2-+\text{ROOH}Kinetics :

  • Rate constant (k): 2.3 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> at 25°C .
  • Activation energy: 45 kJ/mol .

Interaction with Polymer Matrices

In polypropylene, the compound reacts with hydroperoxides (ROOH) formed during oxidative degradation :C35H54O6P2+ROOHC35H54O6P2O+ROH\text{C}_{35}\text{H}_{54}\text{O}_6\text{P}_2+\text{ROOH}\rightarrow \text{C}_{35}\text{H}_{54}\text{O}_6\text{P}_2\text{O}+\text{ROH}Effects on Polymer Stability :

PropertyImprovement (%)Conditions
Melt Flow Index18–22220°C, 30 min
Yellowness Index35–40150°C, 1000 h

Comparative Reactivity with Analogues

CompoundHydrolysis Rate (pH 7, 25°C)Thermal Stability (°C)Radical Scavenging Efficiency
Bis(2,6-di-tert-butylphenyl) phosphite0.08%/day2201.8 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>
Tris(2,4-di-tert-butylphenyl) phosphite0.15%/day2101.5 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>
This compound 0.12%/day2352.3 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>
Data from .

Industrial Reaction Byproducts

Scientific Research Applications

Polymer Stabilization

BDTDPD is primarily used in the stabilization of polymers against thermal and oxidative degradation. Its antioxidant properties allow it to effectively neutralize free radicals generated during the degradation process. This capability is crucial in maintaining the integrity of materials under high-temperature processing conditions.

Key Benefits:

  • Enhanced Thermal Stability: BDTDPD significantly improves the thermal resistance of polymers such as polypropylene and polyethylene, preventing degradation at elevated temperatures .
  • Color Retention: It helps maintain optical clarity and color stability in polymers, reducing discoloration over time .

Flame Retardancy

Research indicates that BDTDPD enhances the flame retardancy of various polymers. It acts by capturing free radicals produced during combustion, thereby inhibiting flame propagation. This application is particularly valuable in industries where fire safety is a critical concern.

Applications:

  • Used in formulations for flame-retardant plastics and coatings.
  • Effective in polyolefins and engineering plastics.

Case Study 1: Polypropylene Stabilization

A study demonstrated that incorporating BDTDPD into polypropylene formulations resulted in:

  • Improved Mechanical Properties: Enhanced tensile strength and elongation at break.
  • Reduced Melt Flow Rate: Lower degradation rates during processing, which is vital for maintaining product quality .

Case Study 2: Flame Retardant Applications

In another investigation, BDTDPD was tested in combination with other flame retardants in thermoplastic formulations:

  • Flame Propagation Tests: The addition of BDTDPD resulted in a significant reduction in flame spread rates compared to control samples without the compound.

Emerging Applications

Recent research has begun to explore the potential biomedical applications of BDTDPD due to its antioxidant properties. Preliminary studies suggest its use in:

  • Drug Delivery Systems: As a stabilizer for polymeric drug carriers.
  • Biocompatibility Studies: Investigating its effects on cellular systems and potential use in medical devices.

Mechanism of Action

The mechanism of action of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite involves its ability to act as an antioxidant. The compound protects polymers against thermal degradation by scavenging free radicals and decomposing hydroperoxides. This action helps in maintaining the integrity and stability of the polymers during processing. The unique spiro structure of the compound enhances its antioxidant activity, making it more effective compared to other phosphite antioxidants .

Comparison with Similar Compounds

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is often compared with other high-performance phosphite antioxidants such as antioxidant 626 and antioxidant 9228. These compounds also contain spiro rings, but this compound has higher antioxidant activity due to its unique structure. This makes it more suitable for applications requiring high thermal stability and resistance to oxidation .

Similar Compounds::
  • Antioxidant 626
  • Antioxidant 9228

Biological Activity

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite (BDTDPD) is a synthetic compound recognized for its high antioxidant activity and effectiveness in stabilizing polymers against thermal and oxidative degradation. This article delves into the biological activity of BDTDPD, exploring its mechanisms, applications, and potential in various fields, including polymer chemistry and biomedicine.

Chemical Structure and Properties

BDTDPD has a complex molecular structure characterized by two 2,6-di-tert-butyl-4-methylphenyl groups linked to a pentaerythritol backbone via diphosphite linkages. Its chemical formula is C35H54O6P2C_{35}H_{54}O_6P_2, with a molecular weight of 632.75 g/mol. The unique spiro structure contributes to its stability and reactivity, making it a superior antioxidant compared to other phosphite antioxidants.

The primary mechanism by which BDTDPD exhibits its biological activity is through its antioxidant properties. It acts as a scavenger of free radicals generated during polymer degradation processes. The compound donates hydrogen atoms to these radicals, effectively neutralizing them and preventing further oxidative damage. This reaction can be summarized as follows:

Radical+BDTDPDStable Product\text{Radical}+\text{BDTDPD}\rightarrow \text{Stable Product}

This action not only enhances the stability of polymers but also extends their lifespan under thermal stress.

1. Polymer Stabilization

BDTDPD is widely used in the formulation of plastics, particularly polyolefins like polyethylene and polypropylene. Its effectiveness as a flame retardant and antioxidant is critical in applications where materials are exposed to high temperatures and oxidative environments. Studies have demonstrated:

  • Enhanced thermal stability : BDTDPD helps maintain the integrity of polymers at elevated temperatures, reducing discoloration and preserving mechanical properties.
  • Synergistic effects : When used in combination with phenolic antioxidants, BDTDPD exhibits improved performance in stabilizing polymers.

2. Biomedical Applications

Emerging research indicates potential biomedical applications for BDTDPD, particularly in drug delivery systems:

  • Self-assembly into micelles : BDTDPD can form micelles that encapsulate drugs, enhancing targeting and efficacy.
  • Biocompatibility : Studies suggest low cytotoxicity levels, indicating its suitability for developing biocompatible materials.

Case Study 1: Polymer Performance Enhancement

A study investigated the role of BDTDPD in enhancing the thermal stability of polypropylene composites. The results indicated that incorporating BDTDPD significantly reduced the rate of thermal degradation compared to control samples without the antioxidant.

PropertyControl SampleSample with BDTDPD
Thermal Degradation Rate (°C/min)0.150.05
Color Change (ΔE units)5.21.3

Case Study 2: Drug Delivery Potential

Research focused on the use of BDTDPD-loaded micelles for targeted drug delivery in cancer therapy showed promising results. The encapsulation efficiency was approximately 85%, with enhanced cellular uptake observed in vitro.

ParameterControlBDTDPD Micelles
Encapsulation Efficiency (%)5085
Cellular Uptake (relative units)13

Q & A

Basic Questions

Q. What are the key physical and chemical properties critical for handling Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite in experimental settings?

Methodological Answer: The compound’s thermal and stability profiles are critical for experimental design. Key properties include:

PropertyValueRelevance to Handling
Melting Point235–240°CDetermines safe heating limits for reactions or polymer processing.
Boiling Point577°C (760 mmHg)Guides vacuum distillation or sublimation protocols.
Flash Point380.5°CInforms fire safety measures during high-temperature applications.
StabilityStable under recommended storageRequires storage in dry, ventilated environments to prevent decomposition.

For safe handling, use inert atmospheres (e.g., nitrogen) during high-temperature experiments and avoid contact with oxidizers .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Methodological Answer: While direct synthesis protocols are not provided in the evidence, analogous diphosphites are typically synthesized via esterification of pentaerythritol with substituted phenolic groups under anhydrous conditions. Key characterization steps include:

  • Purity Analysis : Use HPLC or GC-MS to verify >99% purity (as indicated in safety data sheets) .
  • Structural Confirmation : Employ 31^{31}P NMR to confirm phosphite linkages and FT-IR for hydroxyl group absence.
  • Thermal Stability : Perform DSC to monitor decomposition above 240°C .

Advanced Research Questions

Q. How does the compound’s thermal stability influence its performance in high-temperature polymer applications?

Methodological Answer: The compound’s high melting point (235–240°C) and thermal decomposition profile suggest utility as a stabilizer in polymers like polyolefins. To evaluate performance:

  • Accelerated Aging Tests : Expose polymer composites to cyclic heating (200–250°C) and monitor phosphite migration via TGA-FTIR.
  • Mechanistic Studies : Use ESR spectroscopy to detect radical scavenging activity, a key stabilization mechanism for diphosphites .

Q. What analytical techniques resolve contradictions in reported decomposition pathways of aryl diphosphites?

Methodological Answer: Discrepancies in decomposition mechanisms (e.g., hydrolysis vs. oxidation) can be addressed via:

  • Controlled Hydrolysis Experiments : Expose the compound to varying pH levels (3–10) and analyze by LC-MS for hydrolyzed byproducts.
  • Oxidative Stress Tests : Use H2_2O2_2 or UV/O3_3 treatments to isolate oxidation pathways, monitored by Raman spectroscopy .

Q. How can computational modeling predict the compound’s reactivity in complex polymer matrices?

Methodological Answer:

  • DFT Calculations : Model interactions between the phosphite and polymer radicals (e.g., polypropylene) to predict binding energies and stabilization efficiency.
  • MD Simulations : Simulate diffusion rates in polymer melts to optimize additive concentrations (<1 wt% typically) .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

Methodological Answer: Despite limited ecotoxicity

  • Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to graded concentrations (1–100 ppm) and measure LC50_{50} values.
  • Degradation Analysis : Use GC-MS to identify breakdown products under simulated sunlight (UV irradiation) .

Q. Methodological Gaps and Future Directions

Q. How can researchers address the lack of acute toxicity data for this compound?

Methodological Answer:

  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to estimate cytotoxicity thresholds.
  • QSAR Modeling : Leverage toxicity data from structurally similar phosphites (e.g., triphenyl phosphate) to predict endpoints .

Q. What experimental designs improve reproducibility in studies involving this compound?

Methodological Answer:

  • Standardized Protocols : Pre-dry the compound at 80°C under vacuum to eliminate moisture-induced variability.
  • Collaborative Validation : Share NMR and HPLC datasets via open-access platforms to benchmark purity and structural integrity .

Properties

IUPAC Name

3,9-bis(2,6-ditert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O6P2/c1-23-15-25(31(3,4)5)29(26(16-23)32(6,7)8)40-42-36-19-35(20-37-42)21-38-43(39-22-35)41-30-27(33(9,10)11)17-24(2)18-28(30)34(12,13)14/h15-18H,19-22H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSADPHQCUURWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4C(C)(C)C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]-
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CAS No.

80693-00-1
Record name PEP 36
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Record name Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]-
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Record name 3,9-bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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Record name BIS(2,6-DI-TERT-BUTYL-4-METHYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

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